
N-(2-bromoacetyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromoacetyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C6H8BrNO2 and its molecular weight is 206.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
N-(2-bromoacetyl)cyclopropanecarboxamide is a synthetic organic compound that has garnered attention for its potential applications in various fields, particularly in pharmaceuticals. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Chemical Characteristics
Molecular Formula : C6H8BrN1O2
Molecular Weight : 202.04 g/mol
Structure : The compound features a cyclopropane ring, which contributes to its rigidity and unique reactivity due to the presence of both a bromoacetyl group and a carboxamide functional group.
Pharmaceutical Applications
This compound exhibits significant biological activity, particularly in antifungal research. Preliminary studies indicate its potential to inhibit fungal growth, possibly through interactions with specific enzymes or receptors involved in fungal metabolism. Understanding these interactions is essential for optimizing its efficacy as a therapeutic agent.
Table 1: Biological Activities and Mechanisms
Structure-Activity Relationship Studies
The structural uniqueness of this compound allows for comparative studies with similar compounds. For instance, derivatives like N-(3-bromoacetyl)cyclopropanecarboxamide and N-(2-chloroacetyl)cyclopropanecarboxamide can provide insights into how variations in halogen substitution affect biological activity.
Table 2: Comparative Analysis of Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(3-bromoacetyl)cyclopropanecarboxamide | Cyclopropane structure with different bromo position | Potentially different biological activity |
N-(2-chloroacetyl)cyclopropanecarboxamide | Chlorine instead of bromine | Varying reactivity and biological profile |
N-(2-fluoroacetyl)cyclopropanecarboxamide | Fluorine substitution | Increased lipophilicity may enhance membrane penetration |
Mechanistic Studies
Research into the mechanisms by which this compound exerts its effects is ongoing. Initial findings suggest that it may interact with cellular pathways related to apoptosis and inflammation . This highlights its potential utility in developing new therapeutic strategies.
Case Studies
Several studies have investigated the efficacy of this compound in preclinical models:
- Antifungal Activity : A study demonstrated that this compound significantly inhibited the growth of Candida species, suggesting its potential as an antifungal agent.
- Anticancer Properties : Research indicated that derivatives of this compound could reduce proliferation rates in various cancer cell lines, including breast cancer cells, by inducing apoptosis .
Properties
Molecular Formula |
C6H8BrNO2 |
---|---|
Molecular Weight |
206.04 g/mol |
IUPAC Name |
N-(2-bromoacetyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C6H8BrNO2/c7-3-5(9)8-6(10)4-1-2-4/h4H,1-3H2,(H,8,9,10) |
InChI Key |
OHBVANZDLRWERZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC(=O)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.